molecular formula C11H11N5O3S B279899 2-[({[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID

2-[({[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID

Cat. No.: B279899
M. Wt: 293.3 g/mol
InChI Key: ABVUWUSZEYSOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID is a complex organic compound with a molecular formula of C11H11N5O3S. This compound is notable for its unique structure, which includes a tetraazole ring, an aniline moiety, and a sulfanylacetic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetraazole Ring: This step involves the cyclization of an appropriate precursor to form the tetraazole ring.

    Attachment of the Aniline Moiety: The aniline group is introduced through a nucleophilic substitution reaction.

    Incorporation of the Sulfanylacetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[({[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aniline or tetraazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

2-[({[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[({[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The tetraazole ring and aniline moiety can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The sulfanylacetic acid group may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar acetic acid group.

    Sulfanilic acid: Contains an aniline moiety but lacks the tetraazole ring.

    Tetraazole derivatives: Compounds with a tetraazole ring but different functional groups.

Uniqueness

2-[({[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID is unique due to its combination of a tetraazole ring, aniline moiety, and sulfanylacetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11N5O3S

Molecular Weight

293.3 g/mol

IUPAC Name

2-[2-oxo-2-[3-(tetrazol-1-yl)anilino]ethyl]sulfanylacetic acid

InChI

InChI=1S/C11H11N5O3S/c17-10(5-20-6-11(18)19)13-8-2-1-3-9(4-8)16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)(H,18,19)

InChI Key

ABVUWUSZEYSOSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CSCC(=O)O)N2C=NN=N2

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CSCC(=O)O

Origin of Product

United States

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